molecular formula C18H22Cl3NO B8552912 N,N-bis(2-chloroethyl)-1-phenyl-2-(3-hydroxyphenyl)ethylamine hydrochloride CAS No. 61311-71-5

N,N-bis(2-chloroethyl)-1-phenyl-2-(3-hydroxyphenyl)ethylamine hydrochloride

Cat. No. B8552912
Key on ui cas rn: 61311-71-5
M. Wt: 374.7 g/mol
InChI Key: JEVCFERKRQQSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04080453

Procedure details

In ethanol (60 ml) are dissolved dl-N,N-bis(2-chloroethyl)-1-phenyl-2-(3-hydroxyphenyl)ethylamine hydrochloride (3.7 g) and cyclohexylamine (1.4 g) and thereto is added sodium hydrogen carbonate (3.0 g). The mixture is refluxed with stirring for 24 hours. After the reaction, the solvent is distilled off. The the residue is added a diluted sodium carbonate aqueous solution and the mixture is extracted with ethyl acetate. The ethyl acetate layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is distilled off. The residue (crude free base) is dissolved in a small amount of methanol and the mixture is made acidic with a 25% hydrobromic acid-acetic acid solution and allowed to cool. The precipitated crystals are washed with a mixture of acetone and ether and recrystallized from methanol to give the desired compound as dihydrobromide (2.9 g), melting point: 268°-270° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][N:5]([CH:9]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([OH:17])[CH:12]=1)[CH2:6][CH2:7]Cl.[CH:24]1([NH2:30])[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1.C(=O)([O-])O.[Na+]>C(O)C>[CH:24]1([N:30]2[CH2:7][CH2:6][N:5]([CH:9]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH2:10][C:11]3[CH:16]=[CH:15][CH:14]=[C:13]([OH:17])[CH:12]=3)[CH2:4][CH2:3]2)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
Cl.ClCCN(CCCl)C(CC1=CC(=CC=C1)O)C1=CC=CC=C1
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
The the residue is added a diluted sodium carbonate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue (crude free base) is dissolved in a small amount of methanol
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The precipitated crystals are washed with a mixture of acetone and ether
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCCC1)N1CCN(CC1)C(CC1=CC(=CC=C1)O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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